Engineered Lipophilicity: XLogP3 1.5 vs. Unsubstituted 2,3-Dihydro Analog (LogP ~2.05)
The target compound exhibits a computed XLogP3 of 1.5, compared to a reported logP of ~2.05 for the unsubstituted 2,3-dihydro analog (1-(2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone, CAS 85236-73-3) [1]. This 0.55 log unit reduction in lipophilicity results from the addition of two methyl groups to the dihydropyrrole scaffold, which increases polar surface area and molecular weight, thereby reducing partitioning into hydrophobic phases.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 1-(2,3-Dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone: LogP ~2.05 |
| Quantified Difference | ΔLogP ≈ -0.55 (target compound is less lipophilic) |
| Conditions | Computed values (PubChem XLogP3 3.0; ChemSrc ACD/LogP prediction). Experimental logP not available for target compound. |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility and reduced non-specific protein binding, which are critical selection criteria in medicinal chemistry lead optimization and assay development where the unsubstituted analog may be too hydrophobic.
- [1] PubChem Compound Summary for CID 45080875, XLogP3-AA = 1.5. National Center for Biotechnology Information (2026). View Source
